

¹³C NMR spectral data for 4-Methyl-1-penten-3-ol

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Compound of Interest

Compound Name: 4-Methyl-1-penten-3-OL

Cat. No.: B1294646

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An In-depth Technical Guide to the ¹³C NMR Spectral Data of 4-Methyl-1-penten-3-ol

This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for **4-Methyl-1-penten-3-ol**. The information detailed herein is essential for the structural elucidation, identification, and purity assessment of this compound in research and industrial settings. This document presents predicted spectral data, a standard experimental protocol for data acquisition, and a logical visualization of the molecular structure.

Molecular Structure and ¹³C NMR Assignments

The structure of **4-Methyl-1-penten-3-ol** with the IUPAC numbering scheme for the carbon atoms is presented below. This numbering is used for the assignment of the ¹³C NMR signals.

Caption: Chemical structure of **4-Methyl-1-penten-3-ol** with atom numbering for NMR assignments.

¹³C NMR Spectral Data

The following table summarizes the predicted ¹³C NMR chemical shifts for **4-Methyl-1-penten-3-ol**. These predictions are based on established chemical shift ranges for similar chemical environments.

Carbon Atom	Predicted Chemical Shift (δ , ppm)	Multiplicity (in proton-coupled spectrum)	Notes
C1	~114-118	Triplet	Vinyl CH ₂ carbon.
C2	~138-142	Doublet	Vinyl CH carbon.
C3	~74-78	Doublet	Carbinol carbon, attached to the hydroxyl group.
C4	~33-37	Doublet	Methine carbon of the isopropyl group.
C5	~17-20	Quartet	Methyl carbon of the isopropyl group.
C6	~18-21	Quartet	Methyl carbon of the isopropyl group.

Experimental Protocol for NMR Data Acquisition

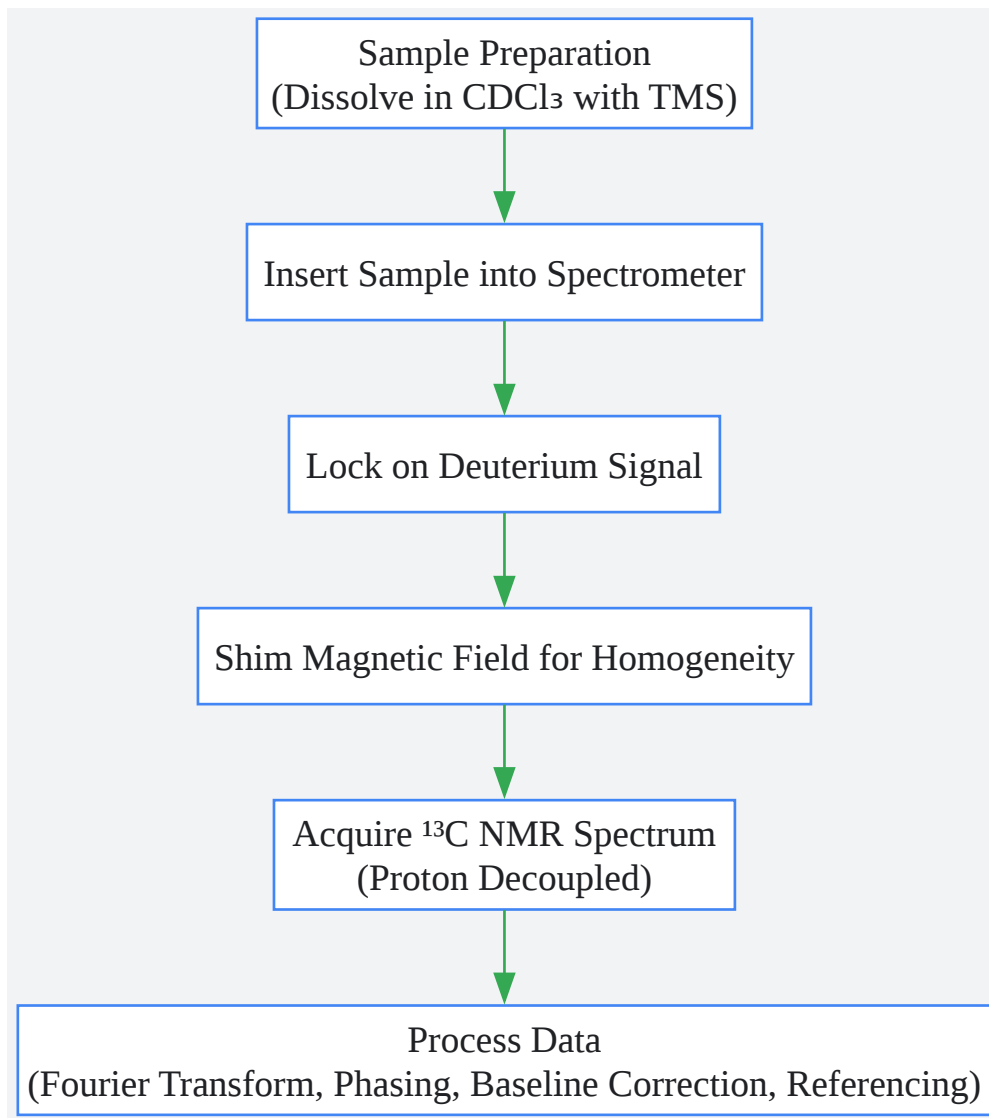
The following is a general protocol for acquiring high-resolution ¹³C NMR spectra of a liquid sample such as **4-Methyl-1-penten-3-ol**.

Sample Preparation

- **Sample Quantity:** For the less sensitive ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.
- **Solvent:** Deuterated chloroform (CDCl₃) is a common and suitable solvent. It is crucial to use a deuterated solvent to provide a lock signal for the spectrometer.
- **Internal Standard:** Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C NMR). Modern spectrometers can also reference the residual solvent peak.
- **Transfer:** Transfer the solution to a 5 mm NMR tube. Ensure the sample height in the tube is adequate for the spectrometer's probe (typically around 4-5 cm).

Spectrometer Setup and Data Acquisition

The following workflow outlines the general steps for acquiring NMR spectra.



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Caption: A generalized workflow for the acquisition and processing of NMR spectra.

¹³C NMR Acquisition Parameters

- Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

- Number of Scans (NS): Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) is required.
- Relaxation Delay (D1): A delay of 2 seconds is a common starting point.
- Acquisition Time (AQ): Typically around 1-2 seconds.
- Spectral Width (SW): A wider spectral width of about 200-240 ppm is necessary to cover the full range of carbon chemical shifts.

Data Processing

- Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.
- Phasing: The phase of the spectrum is corrected to ensure all peaks are in the absorptive mode.
- Baseline Correction: The baseline of the spectrum is corrected to be flat.
- Referencing: The chemical shift axis is referenced to the TMS signal at 0.00 ppm.

This guide provides foundational predicted NMR data and a standardized protocol for the analysis of **4-Methyl-1-penten-3-ol**. For definitive structural elucidation, experimental determination of the ^{13}C NMR spectrum is recommended, potentially supplemented by two-dimensional NMR experiments such as HSQC and HMBC to establish connectivity between protons and carbons.

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